JTC-801 Free Base: A Technical Guide to its Core Mechanisms of Action
JTC-801 Free Base: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective small molecule antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of JTC-801 free base, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. Initially developed as an analgesic, recent research has unveiled a novel, independent mechanism of action for JTC-801 in the context of oncology, highlighting its potential as a multi-faceted therapeutic agent.[4][5]
Primary Mechanism of Action: NOP Receptor Antagonism
JTC-801 functions as a selective antagonist at the NOP receptor, a G protein-coupled receptor involved in a wide array of physiological processes, including pain modulation, anxiety, and reward.[2][6][7] Its antagonism of the NOP receptor forms the basis of its analgesic and anxiolytic effects.[6][8]
Quantitative Data: Receptor Binding and Functional Activity
The binding affinity and functional potency of JTC-801 have been characterized across various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of JTC-801
| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Human NOP (ORL-1) | [3H]-nociceptin | HeLa cells expressing human ORL-1 receptor | 8.2 | 94 ± 8.6 | [1] |
| Human NOP (ORL-1) | [3H]-nociceptin | HeLa cells expressing human ORL-1 receptor | 44.5 | - | [7][9] |
| Human μ-opioid | [3H]-diprenorphine | CHO-K1 cells expressing human μ-opioid receptor | 102.9 | 325 | [1] |
| Human κ-opioid | - | Cell lines expressing human κ-opioid receptor | 1057.5 | >10,000 | [1][6] |
| Human δ-opioid | - | Cell lines expressing human δ-opioid receptor | 8647.2 | >10,000 | [1][6] |
| Rat NOP | - | Rat cerebrocortical membranes | - | 472 | [1][6] |
| Rat μ-opioid | - | Rat cerebrocortical membranes | - | 1831 | [1][6] |
Table 2: Functional Antagonist Activity of JTC-801
| Assay | Cell Line | Agonist | IC50 (µM) | Reference |
| Forskolin-induced cAMP accumulation | HeLa cells expressing ORL-1 receptor | Nociceptin (1 nM) | 2.58 | [1][9] |
Signaling Pathway of NOP Receptor Antagonism
The canonical signaling pathway initiated by the activation of the NOP receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. JTC-801, as a competitive antagonist, binds to the NOP receptor and prevents the endogenous ligand N/OFQ from activating this pathway.
Experimental Protocols
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Objective: To determine the binding affinity (Ki and IC50) of JTC-801 for the NOP receptor.
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Cell Preparation: Membranes were prepared from HeLa cells stably expressing the human ORL-1 receptor.[1][9]
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Assay Conditions: Cell membranes were incubated with a fixed concentration of radiolabeled nociceptin (e.g., [3H]-nociceptin at 50 pM) and varying concentrations of JTC-801.[1]
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Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
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Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
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Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
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Data Analysis: IC50 values were determined from concentration-response curves, and Ki values were calculated using the Cheng-Prusoff equation.
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Objective: To assess the functional antagonist activity of JTC-801.
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Cell Culture: HeLa cells expressing the human ORL-1 receptor were used.[1][9]
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Assay Procedure:
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Cells were pre-incubated with various concentrations of JTC-801.
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Forskolin (an adenylyl cyclase activator) was added to stimulate cAMP production.
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Nociceptin was added to inhibit the forskolin-induced cAMP accumulation.
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Measurement: Intracellular cAMP levels were measured using a suitable assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
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Data Analysis: The ability of JTC-801 to reverse the nociceptin-mediated inhibition of cAMP accumulation was quantified to determine its IC50 value.[1][9]
Secondary Mechanism of Action: Induction of Alkaliptosis in Cancer Cells
Recent studies have identified a novel mechanism of action for JTC-801 in oncology, where it selectively induces a pH-dependent form of cell death termed "alkaliptosis" in cancer cells.[4][5] This effect is independent of its activity at the NOP receptor.[4]
Signaling Pathway of JTC-801-Induced Alkaliptosis
JTC-801 initiates alkaliptosis by activating the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).[4][5] CA9 is a key regulator of intracellular pH, and its downregulation leads to intracellular alkalinization and subsequent cell death.
Experimental Protocols
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Objective: To evaluate the cytotoxic effects of JTC-801 on cancer cell lines.
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Cell Lines: A panel of cancer cell lines (e.g., pancreatic ductal adenocarcinoma cell lines PANC1 and MiaPaCa2) and normal cells were used.[4][5]
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Treatment: Cells were treated with a range of concentrations of JTC-801 for various time points.
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Measurement: Cell viability was assessed using standard methods such as MTT assay, crystal violet staining, or automated cell counting.
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Analysis: Dose-response curves were generated to determine the IC50 for cytotoxicity.
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Objective: To determine the effect of JTC-801 on the intracellular pH of cancer cells.
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Methodology:
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Cancer cells were loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
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Cells were then treated with JTC-801.
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Changes in intracellular pH were monitored over time using fluorescence microscopy or a plate reader.
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Outcome: An increase in intracellular pH following JTC-801 treatment would be indicative of alkalinization.
Additional Reported Mechanism: PI3K-Akt-mTOR Pathway Inhibition in Melanoma
A study has also suggested that JTC-801 can suppress the growth of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway.[10] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Conclusion
JTC-801 exhibits a complex pharmacological profile with at least two distinct mechanisms of action. Its primary role as a selective NOP receptor antagonist underpins its analgesic and anxiolytic properties. Concurrently, its ability to induce alkaliptosis in cancer cells via a NOP receptor-independent pathway, and potentially inhibit the PI3K-Akt-mTOR pathway, opens up exciting new avenues for its therapeutic application in oncology. Further research is warranted to fully elucidate the intricate molecular interactions of JTC-801 and to explore its full therapeutic potential in a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTC-801 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, JTC-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin/orphanin FQ peptide receptor antagonist JTC-801 reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JTC-801 Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
